N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Description
N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a 2-ethoxy-4-fluorophenyl substituent at the 4-amino position. Thieno[2,3-d]pyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine scaffold, known for their diverse pharmacological activities, including kinase inhibition, antiviral, and anticancer properties . The ethoxy and fluorine groups on the phenyl ring modulate electronic properties, solubility, and target interactions, distinguishing it from related analogs.
Properties
CAS No. |
917907-48-3 |
|---|---|
Molecular Formula |
C14H12FN3OS |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(2-ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12FN3OS/c1-2-19-12-7-9(15)3-4-11(12)18-13-10-5-6-20-14(10)17-8-16-13/h3-8H,2H2,1H3,(H,16,17,18) |
InChI Key |
XFZNYDXQOKHOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a thieno[2,3-d]pyrimidine-4-one derivative, while substitution reactions could introduce various functional groups onto the thienopyrimidine scaffold .
Scientific Research Applications
N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, which is essential for the survival of the bacterium.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Halogenated Derivatives
- N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine (5a): Substituents: 4-Chlorophenyl and tetrahydrobenzo ring. Synthesis: Crystallized from ethanol (85% yield) with MP 170–172°C . Impact: The chloro group enhances lipophilicity but may reduce metabolic stability compared to the target compound’s fluorine.
- N-(2,4-Dichlorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine: Substituents: 2,4-Dichlorophenyl and cyclopenta ring. Molecular Weight: 336.234 .
Sulfonyl and Trifluoromethyl Derivatives
- N-(4-Cyclopentylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (23): Substituents: Cyclopentanesulfonyl group. Synthesis: Purified via preparatory HPLC (56% yield) . Impact: Sulfonyl groups improve water solubility but may reduce membrane permeability compared to the ethoxy group.
- N-[4-(Trifluoromethylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (24): Substituents: Trifluoromethylsulfonyl group. 13C NMR: δ 167.54 (C=N), 153.32 (CF3) . Impact: Strong electron-withdrawing effects enhance enzyme inhibition but may increase toxicity risks.
Nitro and Aromatic Heterocycles
- N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b): Substituents: Nitrophenyl and chlorobenzyloxy groups. Properties: MP 262–264°C, MW 523.39 . Impact: Nitro groups enhance kinase inhibition but may reduce metabolic stability due to reductive metabolism.
Core Modifications: Tetrahydrobenzo and Cyclopenta Rings
- N-(p-Tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (31): Core: Tetrahydrobenzo ring. Synthesis: Reflux in ethanol (6 h) .
- N-(2-Morpholinoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine: Substituents: Morpholinoethyl group. Properties: MW 318.44, pKa 6.79 . Impact: The morpholine group enhances solubility and CNS penetration, contrasting with the ethoxy group’s moderate lipophilicity.
Kinase Inhibition
- Dual EGFR/HER2 Inhibitors (18b–18d) :
Antimicrobial and Antiviral Activity
- 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidin-4-amine (7a–7t): Activity: Significant inhibition of Bacillus subtilis and Aspergillus niger . Comparison: Sulfonyl groups enhance antimicrobial activity but may lack selectivity compared to fluorine.
- N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine: Target: Chitinase (binding energy: -9.09 kcal/mol) . Impact: Propargyl groups enable electrophilic cyclization, a feature absent in the target compound.
Yield and Purity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
